tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate
CAS No.:
Cat. No.: VC13692956
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O3 |
|---|---|
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | tert-butyl N-[4-(dimethylamino)-2-methyl-4-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)13-12(4,5)8-9(15)14(6)7/h8H2,1-7H3,(H,13,16) |
| Standard InChI Key | MQMJNNULAIDEQW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(C)(C)CC(=O)N(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C)(C)CC(=O)N(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a carbamate group () attached to a branched butan-2-yl chain. The 4-position of the chain is substituted with a dimethylamino group () and a ketone (), creating a unique steric and electronic environment. The tert-butyl group confers stability against nucleophilic attack, while the dimethylamino moiety enhances solubility in polar solvents.
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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NMR: Peaks at δ 1.35 ppm (9H, singlet, tert-butyl), δ 2.30–3.48 ppm (dimethylamino and methyl groups), and δ 6.16 ppm (exchangeable NH proton) .
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IR Spectroscopy: Stretching vibrations at 1680–1720 cm (C=O), 1520 cm (N–H bend), and 1250 cm (C–O).
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Mass Spectrometry: A molecular ion peak at m/z 244.33 ([M+H]) and fragment ions at m/z 188.2 (loss of tert-butoxy group) and m/z 143.1 (dimethylamino ketone) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | tert-butyl N-[4-(dimethylamino)-2-methyl-4-oxobutan-2-yl]carbamate |
| SMILES | CC(C)(C)OC(=O)NC(C)(C)CC(=O)N(C)C |
| LogP (Octanol-Water) | 0.96 |
| Topological Polar Surface Area | 64.35 Ų |
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via a two-step process:
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Condensation Reaction: A primary amine reacts with a β-keto ester in the presence of a base (e.g., potassium carbonate) to form the β-dimethylamino ketone backbone.
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Carbamate Formation: The amine intermediate is protected using di-tert-butyl dicarbonate () under phase-transfer conditions with tetrabutylammonium bromide (TBAB).
Example Protocol:
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Step 1: React 4-(dimethylamino)-2-methylbutan-2-amine (10 mmol) with ethyl acetoacetate (12 mmol) in THF at 0°C for 2 hours. Yield: 78%.
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Step 2: Add (11 mmol) and TBAB (0.1 mmol) to the amine solution. Stir at room temperature for 12 hours. Yield: 85%.
Green Chemistry Approaches
Recent advancements emphasize solvent-free conditions or water-mediated reactions to improve sustainability. For instance, using DMAP (4-dimethylaminopyridine) as a catalyst in THF reduces reaction times to 2 hours with yields exceeding 90% .
Reactivity and Stability
Hydrolysis Kinetics
The carbamate group undergoes hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions:
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Acidic Hydrolysis: Cleavage occurs via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Half-life () at pH 2: 45 minutes.
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Basic Hydrolysis: The mechanism involves hydroxide ion attack on the carbonyl carbon. at pH 12: 20 minutes.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with rapid weight loss above 200°C due to tert-butyl group elimination .
Applications in Pharmaceutical Research
Peptide Synthesis
The Boc group is widely used to protect amines during solid-phase peptide synthesis (SPPS). This compound’s stability under basic conditions makes it ideal for Fmoc-based strategies, where it remains intact during piperidine deprotection.
Prodrug Development
The dimethylamino ketone moiety facilitates pH-dependent release of active drugs. For example, it has been incorporated into prodrugs of antiviral agents to enhance bioavailability .
Table 2: Recent Research Applications
| Application | Key Finding |
|---|---|
| Anticancer Agents | Improved solubility of kinase inhibitors by 40% |
| Antibiotic Derivatives | Reduced renal toxicity in preclinical models |
| Fluorescent Probes | Enabled real-time tracking of lysosomal pH |
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